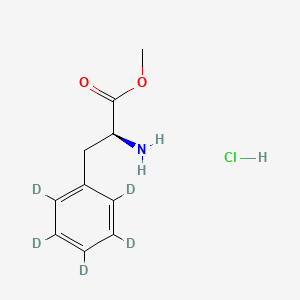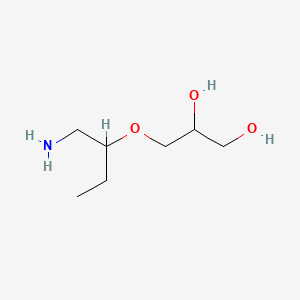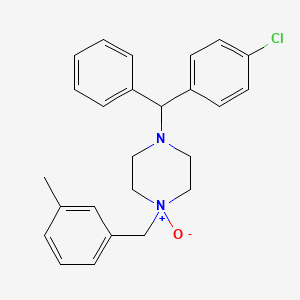
Pyrimidifen-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidifen-d5 is a deuterated analog of pyrimidifen, a potent insecticide and acaricide widely used in agriculture. The deuterium labeling in this compound makes it particularly useful in scientific studies to investigate the metabolism, pharmacokinetics, and bioactivity of pyrimidifen. Pyrimidifen itself is known for its effectiveness against a wide range of mites and insects harmful to fruits, vegetables, and tea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidifen-d5 involves the incorporation of deuterium atoms into the pyrimidifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for pyrimidifen involves the reaction of 5-chloro-6-ethyl-2-methylpyrimidin-4-amine with 2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethylamine under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidifen-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidifen-d5 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies on:
Metabolism: Tracking the metabolic pathways and identifying metabolites.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyrimidifen.
Bioactivity: Investigating the biological activity and efficacy of pyrimidifen in various models.
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology and Medicine: Research on its effects on cellular processes and potential therapeutic applications.
Mecanismo De Acción
Pyrimidifen-d5, like pyrimidifen, acts as a mitochondrial complex I electron transport inhibitor. It disrupts the mitochondrial electron transport chain by inhibiting NADH: ubiquinone oxidoreductase (complex I), leading to the interruption of ATP synthesis and causing cell death in target organisms . This mechanism makes it effective against a wide range of mites and insects .
Comparación Con Compuestos Similares
Pyrimidifen: The non-deuterated analog with similar insecticidal and acaricidal properties.
Spirotetramat: Another insecticide targeting mitochondrial complex I but with a different chemical structure.
Imidacloprid: A neonicotinoid insecticide with a different mode of action but used for similar agricultural applications.
Uniqueness: Pyrimidifen-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
Propiedades
Número CAS |
1794979-20-6 |
|---|---|
Fórmula molecular |
C20H28ClN3O2 |
Peso molecular |
382.944 |
Nombre IUPAC |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
Clave InChI |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
Sinónimos |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




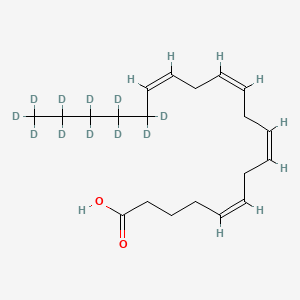
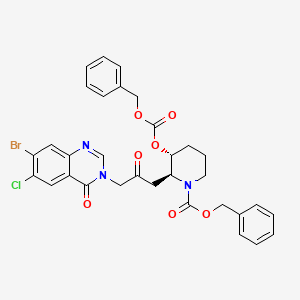

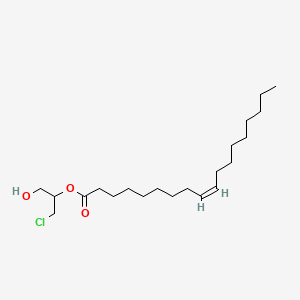
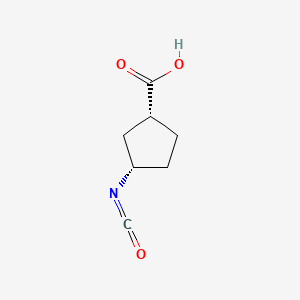
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
